Acetic acid;5-nonylbenzene-1,3-diol
Description
Acetic acid;5-nonylbenzene-1,3-diol is a chemical compound combining acetic acid (C₂H₄O₂) with a substituted benzene diol moiety featuring a nonyl (C₉H₁₉) group at the 5-position.
Such derivatives are often explored for pharmaceutical or industrial applications due to their structural versatility .
Properties
CAS No. |
61621-54-3 |
|---|---|
Molecular Formula |
C19H32O6 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
acetic acid;5-nonylbenzene-1,3-diol |
InChI |
InChI=1S/C15H24O2.2C2H4O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13;2*1-2(3)4/h10-12,16-17H,2-9H2,1H3;2*1H3,(H,3,4) |
InChI Key |
AALALAMVKLFBSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC(=C1)O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-nonylbenzene-1,3-diol typically involves the reaction of nonylbenzene with acetic acid under specific conditions. One common method is the Friedel-Crafts acylation, where nonylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetic acid group onto the benzene ring.
Another approach involves the hydroxylation of nonylbenzene to introduce the hydroxyl groups at the 1 and 3 positions. This can be achieved using reagents such as osmium tetroxide or potassium permanganate, which facilitate the addition of hydroxyl groups to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The hydroxylation step can be optimized using catalytic processes to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-nonylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The acetic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Acetic acid;5-nonylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of acetic acid;5-nonylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key properties of acetic acid;5-nonylbenzene-1,3-diol with structurally related compounds, based on extrapolated data from the evidence:
*Note: Molecular formula and weight for this compound are estimated based on substituent contributions.
Key Observations:
Lipophilicity: The nonyl group in the target compound significantly increases log P compared to bromomethyl or amino derivatives, suggesting enhanced membrane permeability but reduced aqueous solubility .
Biological Activity: Diols with bulky substituents (e.g., duvatriene in ) exhibit pharmaceutical relevance, implying that the nonyl group may confer similar bioactivity .
Reactivity: Bromomethyl derivatives () are reactive toward nucleophilic substitution, whereas the nonyl group is more inert, favoring applications in stable formulations .
Structural Analogues: Pinosylvin () demonstrates that conjugated systems (e.g., styryl groups) enhance antioxidant properties, whereas nonyl may prioritize lipid solubility over electronic effects .
Research Findings and Implications
- Pharmaceutical Potential: The nonyl substituent’s lipophilicity could improve drug delivery for hydrophobic active ingredients, similar to duvatriene-diol’s role in tobacco extracts .
- Industrial Applications: Long alkyl chains (e.g., nonyl) are common in surfactants; acetic acid derivatives may stabilize emulsions or coatings .
- Synthetic Challenges : Esterification or salt formation with acetic acid requires precise conditions to avoid side reactions, as seen in unsaturated polyester synthesis () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
